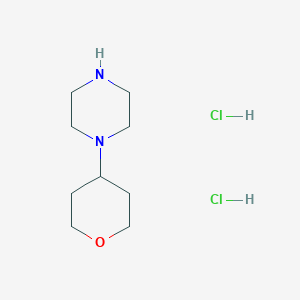

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCJJNVEJSEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657475 | |

| Record name | 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790223-65-3, 398137-19-4 | |

| Record name | 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two "privileged scaffolds" in medicinal chemistry: the piperazine ring and the tetrahydropyran (THP) moiety. The piperazine group provides a basic, hydrophilic handle that is readily functionalized and is a cornerstone in the structure of numerous approved drugs.[1][2] The tetrahydropyran ring often serves as a metabolically stable, polar substitute for more labile groups, improving the overall pharmacokinetic profile of a drug candidate. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic protocol, and explores its strategic application in modern drug discovery.

Physicochemical and Structural Properties

The dihydrochloride salt form of 1-(tetrahydro-2H-pyran-4-yl)piperazine ensures enhanced stability and improved solubility in aqueous media, which is advantageous for both chemical reactions and biological assays. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 790223-65-3 | [3] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 243.17 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | IHCJJNVEJSEXDN-UHFFFAOYSA-N | [3] |

The structure consists of a central piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt. This dual protonation significantly influences the molecule's pKa and solubility profile.

Anticipated Spectroscopic Characteristics

While specific spectral data for this compound is often proprietary, its structure allows for a reliable prediction of its key spectroscopic features. These characteristics are fundamental for quality control and reaction monitoring.

-

¹H NMR: The spectrum is expected to show distinct signals for the tetrahydropyran and piperazine protons. The THP ring protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The piperazine ring protons would likely appear as two broad singlets or multiplets, shifted downfield due to the protonation of the nitrogen atoms. The N-H protons would be visible as a broad signal, exchangeable with D₂O.

-

¹³C NMR: The spectrum should display five unique carbon signals corresponding to the distinct carbon environments in the molecule's symmetric structure (three for the THP ring and two for the piperazine ring).

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would correspond to the free base [M+H]⁺ at an m/z of approximately 171.15.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include broad N-H stretching from the protonated amines (around 2400-2800 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a prominent C-O-C ether stretch from the THP ring (around 1080-1150 cm⁻¹).

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a two-step process involving reductive amination followed by salt formation. This approach is widely utilized in medicinal chemistry for its high efficiency and substrate tolerance.[1]

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the C-N bond between the two heterocyclic rings, leading to piperazine and tetrahydro-4H-pyran-4-one, two readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol employs reductive amination, a robust method that forms an iminium ion intermediate in situ, which is then reduced to the amine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the ketone starting material but is highly effective at reducing the iminium intermediate, thus minimizing side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add piperazine (1.5 eq). The use of excess piperazine helps to minimize the formation of the bis-alkylated byproduct.

-

Imine Formation: Stir the mixture at room temperature for 1 hour. Acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(tetrahydro-2H-pyran-4-yl)piperazine. This product is often of sufficient purity for the next step.

Protocol: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimal amount of methanol or isopropanol.

-

Acidification: Add a solution of hydrochloric acid (2.2 eq, e.g., 2M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise while stirring.

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0 °C to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound.

Synthesis and Purification Workflow

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic compound featuring two key structural motifs prevalent in medicinal chemistry: the piperazine core and the tetrahydropyran ring. While direct pharmacological data on this specific molecule is not extensively available in public literature, its constituent parts are well-characterized pharmacophores. This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound by dissecting the established roles of its structural components. Furthermore, this document outlines a systematic, field-proven methodology for the experimental elucidation of its mechanism of action, thereby serving as a roadmap for researchers investigating novel compounds with this scaffold.

Deconstruction of a Privileged Scaffold: The Building Blocks of Activity

The structure of this compound suggests its primary role as a versatile chemical intermediate or a fragment in the design of more complex, biologically active molecules. The inherent properties of its two core components, the piperazine and tetrahydropyran rings, provide a strong foundation for predicting its potential biological targets and pharmacological effects.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposing positions. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast array of therapeutic agents.[1][2][3] Its significance stems from several key attributes:

-

Physicochemical Properties: The basic nature of the piperazine nitrogens allows for the formation of salts, such as the dihydrochloride form of the topic compound, which generally enhances aqueous solubility and facilitates formulation. This property is crucial for improving the pharmacokinetic profile of drug candidates.[4]

-

Pharmacophore Presentation: The rigid, chair-like conformation of the piperazine ring provides a stable and predictable scaffold for orienting pharmacophoric groups toward their biological targets.

-

Target promiscuity: The piperazine moiety is a key structural feature in drugs targeting a wide range of biological systems, most notably:

-

Central Nervous System (CNS) Agents: A significant number of antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine ring.[5][6][7] This is often due to its ability to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.

-

Kinase Inhibitors: The piperazine scaffold is prevalent in a large number of FDA-approved kinase inhibitors used in oncology.[4][8][9] It often plays a crucial role in binding to the ATP-binding pocket of kinases.

-

The Tetrahydropyran (THP) Ring: A Tool for Optimizing Pharmacokinetics and Binding

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In drug design, it is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution offers several advantages:

-

Reduced Lipophilicity: The introduction of the oxygen atom lowers the lipophilicity of the molecule compared to its carbocyclic analogue. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bonding Capacity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the biological target and enhancing binding affinity.[10]

-

Improved Metabolic Stability: The THP ring is generally metabolically stable, making it a favorable component in drug candidates.[11]

The combination of the piperazine and tetrahydropyran moieties in 1-(tetrahydro-2H-pyran-4-yl)piperazine suggests that this scaffold is well-suited for the development of molecules with favorable pharmacokinetic properties and the potential to interact with a variety of biological targets, particularly those in the CNS and the kinome.

A Predictive Framework for the Mechanism of Action

Given the absence of direct evidence, a logical starting point for investigating the mechanism of action of this compound is to hypothesize its potential targets based on its structural similarity to known bioactive molecules.

Primary Hypotheses: CNS Receptors and Protein Kinases

Based on the extensive literature on piperazine-containing compounds, the two most probable classes of targets for molecules derived from this scaffold are:

-

G-Protein Coupled Receptors (GPCRs) in the CNS: The structural resemblance to many CNS drugs suggests potential activity at serotonin (5-HT), dopamine (D), or adrenergic receptors.

-

Protein Kinases: The piperazine moiety is a common feature in type I and type II kinase inhibitors, suggesting that derivatives could target various protein kinases involved in cell signaling pathways.

The following diagram illustrates the potential divergence of the mechanism of action based on these primary target classes.

Caption: Putative primary target classes for 1-(tetrahydro-2H-pyran-4-yl)piperazine derivatives.

A Systematic Approach to Elucidating the Mechanism of Action

The following sections detail a comprehensive and logical workflow for the experimental determination of the mechanism of action for a novel compound featuring the 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold.

Phase 1: Initial Target Screening and Phenotypic Assays

The initial phase focuses on broad screening to identify potential biological activities and narrow down the list of possible targets.

Experimental Protocol 1: Broad Target Binding Panel

-

Objective: To identify potential off-target and primary binding sites from a wide array of receptors, ion channels, and enzymes.

-

Methodology:

-

Utilize a commercially available broad target binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening at a fixed concentration (typically 1-10 µM).

-

The panel will employ radioligand binding assays to assess the compound's ability to displace known ligands from their targets.

-

Analyze the percentage of inhibition for each target. Hits are typically defined as >50% inhibition.

-

Experimental Protocol 2: Phenotypic Screening in Cancer Cell Lines

-

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Select a diverse panel of cancer cell lines (e.g., NCI-60 panel).

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 48-72 hours.

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

The following diagram outlines this initial screening workflow.

Caption: Initial experimental workflow for target identification and phenotypic screening.

Phase 2: Target Validation and Mechanistic Deep Dive

Once initial hits are identified, the next phase focuses on validating these targets and elucidating the molecular mechanism of action.

If Kinase Inhibition is Suspected:

Experimental Protocol 3: Kinase Panel Profiling and IC50 Determination

-

Objective: To identify the specific kinase(s) inhibited by the compound and determine the potency of inhibition.

-

Methodology:

-

Submit the compound to a broad kinase panel (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot).

-

For confirmed hits, perform dose-response assays to determine the IC50 values.

-

Biochemical assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

If GPCR Activity is Suspected:

Experimental Protocol 4: Functional Cell-Based Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the identified GPCR.

-

Methodology:

-

Utilize cell lines stably expressing the target GPCR.

-

Perform functional assays to measure downstream signaling events, such as:

-

Calcium mobilization assays for Gq-coupled receptors.

-

cAMP accumulation assays for Gs- and Gi-coupled receptors.

-

-

For antagonist activity, pre-incubate cells with the compound before stimulating with a known agonist.

-

In Silico Approaches to Complement Experimental Data

Computational methods can provide valuable insights into the binding mode and potential for optimization.

Computational Protocol 1: Molecular Docking

-

Objective: To predict the binding pose of the compound within the active site of the validated target.

-

Methodology:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein and ligand structures for docking using software like AutoDock or Schrödinger Suite.

-

Perform docking simulations to generate a series of potential binding poses.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Computational Protocol 2: ADMET Prediction

-

Objective: To computationally predict the pharmacokinetic and safety properties of the compound.

-

Methodology:

-

Utilize online tools or software packages (e.g., SwissADME, ADMETlab 2.0) to predict properties such as:

-

Lipinski's rule of five compliance.

-

Blood-brain barrier penetration.

-

CYP450 inhibition.

-

Potential toxicities.[12]

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for Kinase Profiling

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 15% | >10,000 |

Table 2: Example Data Summary for GPCR Functional Assays

| Receptor Target | Assay Type | Functional Effect | EC50/IC50 (nM) |

| 5-HT2A | Calcium Mobilization | Antagonist | 250 |

| D2 | cAMP Accumulation | Partial Agonist | 800 |

Conclusion

While this compound is most likely a chemical building block, its inherent structural features strongly suggest that its derivatives have the potential to be biologically active, primarily targeting CNS receptors or protein kinases. The systematic approach outlined in this guide, combining broad screening with target validation and in silico modeling, provides a robust framework for elucidating the precise mechanism of action of any novel compound built upon this promising scaffold. This integrated strategy is essential for advancing our understanding of new chemical entities and accelerating the drug discovery process.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Introduction: The Significance of the Tetrahydropyran-Piperazine Scaffold in Modern Drug Discovery

The confluence of a piperazine ring and a tetrahydropyran (THP) moiety within a single molecular entity creates a privileged scaffold with significant applications in contemporary medicinal chemistry. Piperazine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker.[1][2] The incorporation of a tetrahydropyran ring can further enhance aqueous solubility and metabolic stability, crucial attributes for the development of novel drug candidates.[3] This guide provides a comprehensive technical overview of the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a key building block for the development of innovative therapeutics. We will delve into the core synthetic strategy, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization, all grounded in established scientific principles.

Core Synthetic Strategy: Reductive Amination

The most efficient and widely adopted method for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is the reductive amination of tetrahydro-4H-pyran-4-one with piperazine. This reaction proceeds in a one-pot fashion, involving the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Diagram of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis, purification, and salt formation of the target compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | ≥98% |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | ≥99% |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | ≥95% |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% |

| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric acid, 2.0 M in Et₂O | HCl | 36.46 | 2.0 M |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | Pellets |

| Saturated aq. sodium bicarbonate | NaHCO₃ | 84.01 | Saturated |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Saturated |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

Procedure

Part 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine (Free Base)

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (1.5 equivalents) and anhydrous dichloromethane (DCM, 200 mL). Stir the mixture until the piperazine is fully dissolved.

-

Add tetrahydro-4H-pyran-4-one (1.0 equivalent) to the solution at room temperature.

-

In a separate flask, carefully suspend sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM (100 mL).

-

Slowly add the STAB suspension to the reaction mixture over 30 minutes. The reaction is mildly exothermic. Maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Part 2: Work-up and Purification of the Free Base

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine as an oil.

Part 3: Formation and Purification of the Dihydrochloride Salt

-

Dissolve the crude oily free base in a minimal amount of methanol (approximately 20-30 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring. A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).

-

For further purification, the crude dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimal amount of hot ethanol and add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization and Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results for this compound |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₂₀Cl₂N₂O |

| Molecular Weight | 243.18 g/mol |

| ¹H NMR | Consistent with the proposed structure, showing peaks for the tetrahydropyran and piperazine protons. The chemical shifts will be influenced by the protonation of the piperazine nitrogens. |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spec (ESI+) | m/z = 171.15 [M+H]⁺ for the free base. |

Scientific Rationale and Mechanistic Insights

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this one-pot synthesis. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive towards ketones and aldehydes compared to the iminium ion intermediate. This selectivity allows for the in-situ reduction of the iminium ion as it is formed, driving the equilibrium of the initial condensation step towards product formation and minimizing side reactions.

Mechanism of Reductive Amination with STAB

Caption: Simplified mechanism of reductive amination.

Applications in Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence can be found in molecules targeting a range of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases.[2][4] The ability to readily synthesize this key intermediate in high purity is therefore of paramount importance to the pharmaceutical industry.

Conclusion

This in-depth technical guide has outlined a robust and efficient method for the synthesis of this compound. The reductive amination of tetrahydro-4H-pyran-4-one with piperazine using sodium triacetoxyborohydride offers a reliable and scalable route to this important pharmaceutical intermediate. The detailed experimental protocol and discussion of the underlying scientific principles provide researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this synthesis in their laboratories.

References

- 1. One moment, please... [revroum.lew.ro]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Introduction

1-(tetrahydro-2H-pyran-4-yl)piperazine is a heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its structure uniquely combines two "privileged scaffolds": the piperazine ring and the tetrahydropyran (THP) ring. The piperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, introduce basic centers for salt formation, and act as a versatile linker between different pharmacophoric groups.[1][2] Concurrently, the tetrahydropyran ring is a widely used saturated heterocycle, often employed as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.

This molecule is typically handled and utilized in its dihydrochloride salt form, this compound, which offers superior stability, crystallinity, and solubility in aqueous media compared to its free base. This technical guide provides an in-depth analysis of its molecular structure, conformational properties, a validated synthetic pathway, and the analytical techniques essential for its structural elucidation, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental properties of the dihydrochloride salt are summarized below. This information is critical for its proper handling, storage, and application in synthetic and analytical workflows.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 790223-65-3 | [3] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 243.17 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Free Base CAS | 398137-19-4 | [4][5] |

| Free Base Formula | C₉H₁₈N₂O | [4][5] |

| Free Base MW | 170.25 g/mol | [4][5] |

Molecular Structure and Conformational Analysis

2D Chemical Structure

The structure consists of a piperazine ring directly attached via one of its nitrogen atoms to the 4-position of a tetrahydropyran ring. In the dihydrochloride salt form, both nitrogen atoms of the highly basic piperazine ring are protonated, each associated with a chloride counter-ion.

Caption: Molecular Structure of this compound.

Key Structural Features

-

Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4.[6] Its presence significantly influences the molecule's basicity and polarity. In the dihydrochloride salt, both nitrogens are protonated, making the molecule highly water-soluble.

-

Tetrahydropyran (THP) Ring: A saturated six-membered heterocycle containing an oxygen atom. This group is chemically robust and polar, improving the pharmacokinetic profile of drug candidates by replacing more metabolically labile groups.

-

C-N Linkage: The linkage is between a secondary carbon of the THP ring and a secondary nitrogen of the piperazine ring. This bond is typically stable under physiological conditions.

-

Dihydrochloride Salt: The formation of a salt with two equivalents of hydrochloric acid is a testament to the basicity of both piperazine nitrogens. This form is preferred for pharmaceutical applications due to its enhanced stability and handling properties.

Stereochemistry and Conformational Analysis

Both the piperazine and tetrahydropyran rings are non-planar and adopt low-energy chair conformations to minimize torsional and steric strain.

-

Piperazine Conformation: In its protonated state, the piperazine ring predominantly exists in a chair conformation. The bulky tetrahydropyran substituent is expected to occupy the equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial conformation.

-

Tetrahydropyran Conformation: Similarly, the THP ring adopts a chair conformation. The piperazine substituent at the C4 position will also preferentially reside in the equatorial position. This arrangement represents the most thermodynamically stable state of the molecule.

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine involves a one-pot reductive amination reaction, followed by salt formation.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the C-N bond, identifying piperazine and tetrahydro-2H-pyran-4-one as the primary starting materials.

Caption: Retrosynthetic approach for the target molecule.

Synthetic Protocol: Reductive Amination

This protocol describes a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Piperazine

-

Tetrahydro-2H-pyran-4-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (in diethyl ether or isopropanol)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine (2.0-3.0 equivalents) and the solvent (DCM).

-

Causality: Using an excess of piperazine drives the reaction towards the mono-substituted product and minimizes the formation of the di-substituted byproduct. DCM is a suitable solvent that is inert to the reaction conditions.

-

-

Imine Formation: Add tetrahydro-2H-pyran-4-one (1.0 equivalent) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

-

Causality: The acid catalyzes the formation of an intermediate iminium ion, which is the electrophile for the subsequent reduction step.

-

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than the intermediate iminium ion, ensuring high selectivity. Portion-wise addition controls the initial exotherm.

-

-

Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Causality: The basic quench neutralizes the acetic acid and any unreacted reducing agent. The extraction isolates the free base product into the organic phase.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base.

-

Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture before solvent removal.

-

Purification and Salt Formation

-

Purification (Optional): If necessary, the crude free base can be purified by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (2.1 equivalents) in the same solvent with vigorous stirring.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Causality: The dihydrochloride salt is generally much less soluble in non-polar organic solvents than its free base, allowing for efficient isolation via precipitation.

-

Caption: Experimental workflow for synthesis and salt formation.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. The predicted chemical shifts are based on the expected electronic environment of each nucleus.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Proton(s) | δ (ppm), Multiplicity | Carbon(s) | δ (ppm) |

| THP-H2, H6 (axial) | ~3.4, ddd | THP-C2, C6 | ~67 |

| THP-H2, H6 (equatorial) | ~4.0, m | THP-C3, C5 | ~32 |

| THP-H3, H5 (axial) | ~1.5, qd | THP-C4 | ~40 |

| THP-H3, H5 (equatorial) | ~1.8, m | Piperazine-C2, C6 | ~48 |

| THP-H4 (axial) | ~2.8, tt | Piperazine-C3, C5 | ~44 |

| Piperazine-H (all) | ~3.2-3.6, broad m | ||

| N⁺-H (broad) | ~9-12, very broad s |

-

Expertise Note: In the ¹H NMR spectrum, the broad signals for the piperazine protons are due to the protonation and potential conformational exchange. The N⁺-H protons often appear as a very broad singlet at a high chemical shift, and their presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Result: The analysis will detect the molecular ion of the free base. The primary peak observed will be the [M+H]⁺ ion, where M is the mass of the free base (170.25).

-

Expected m/z: 171.15 ([C₉H₁₈N₂O + H]⁺)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

N-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000 cm⁻¹, characteristic of the N⁺-H stretching in amine hydrochlorides.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C-O-C Stretch: A strong, characteristic C-O-C ether stretch from the tetrahydropyran ring is expected around 1100 cm⁻¹.

Significance in Medicinal Chemistry and Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable asset in drug discovery for several reasons.[2][7]

-

Modulation of Physicochemical Properties: The piperazine ring enhances aqueous solubility and provides a basic handle for salt formation, which is crucial for developing orally bioavailable drugs.

-

Metabolic Stability: The THP ring is metabolically robust and can improve the pharmacokinetic profile of a lead compound.

-

Versatile Linker: The piperazine unit can be functionalized at its second nitrogen atom, allowing it to serve as a linker to connect to other parts of a molecule without altering the core interaction of the THP moiety. This has been exploited in the development of kinase inhibitors and receptor modulators.[1] For instance, related tetrahydropyran-containing structures have been key in developing selective CB2 receptor agonists for treating inflammatory pain.[8]

Caption: Role as a versatile scaffold in drug design.

Conclusion

This compound is a structurally well-defined and highly valuable chemical entity. Its molecular architecture, dominated by the stable chair conformations of its two heterocyclic rings, provides a rigid and predictable scaffold for molecular design. The synthesis via reductive amination is robust and scalable, and the structure can be unambiguously confirmed through standard analytical techniques like NMR, MS, and IR spectroscopy. The combination of the metabolically stable tetrahydropyran ring and the versatile, solubilizing piperazine moiety ensures that this compound will continue to be a frequently utilized building block in the quest for novel therapeutics.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL | CymitQuimica [cymitquimica.com]

- 4. 398137-19-4|1-(Tetrahydropyran-4-yl)piperazine|BLD Pharm [bldpharm.com]

- 5. 398137-19-4 CAS MSDS (Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, purification, and analytical characterization, while also exploring its strategic application in drug discovery programs. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower researchers in their pursuit of novel therapeutics.

Nomenclature and Chemical Identity

This compound is a heterocyclic compound that incorporates both a tetrahydropyran and a piperazine moiety. The dihydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

| Identifier | Value |

| CAS Number | 790223-65-3[1] |

| Molecular Formula | C₉H₂₀Cl₂N₂O[1] |

| Molecular Weight | 243.17 g/mol [1] |

| Chemical Structure | See Figure 1 |

| Physical Form | Solid[1] |

| Purity (Typical) | ≥95%[1] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0,-1.5!"]; C1 [label="CH", pos="-1.2,0.75!"]; C2 [label="CH2", pos="-1.2,-0.75!"]; C3 [label="CH2", pos="1.2,0.75!"]; C4 [label="CH2", pos="1.2,-0.75!"]; H1[label="H", pos="-0.3,1.8!"]; H2[label="H", pos="0.3,1.8!"]; Cl1 [label="Cl-", pos="-0.8,2.2!"]; Cl2 [label="Cl-", pos="0.8,2.2!"]; C5 [label="CH", pos="-2.5,0!"]; C6 [label="CH2", pos="-3.5,1!"]; C7 [label="CH2", pos="-3.5,-1!"]; O1 [label="O", pos="-4.8,0!"]; C8 [label="CH2", pos="-5.8,1!"]; C9 [label="CH2", pos="-5.8,-1!"];

// Bonds for the piperazine ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1;

// Bond to the tetrahydropyran ring C1 -- C5;

// Bonds for the tetrahydropyran ring C5 -- C6; C6 -- C8; C8 -- O1; O1 -- C9; C9 -- C7; C7 -- C5;

// Dihydrochloride representation N1 -- H1[style=dashed]; N2 -- H2[style=dashed]; H1 -- Cl1 [style=dotted]; H2 -- Cl2 [style=dotted]; }

Figure 1: Chemical structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is most efficiently achieved through reductive amination. This well-established reaction involves the condensation of piperazine with tetrahydro-4H-pyran-4-one to form an enamine intermediate, which is then reduced in situ to the desired amine. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine

This protocol is based on established methods for reductive amination.

Materials:

-

Piperazine (anhydrous)

-

Tetrahydro-4H-pyran-4-one

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated methanolic hydrogen chloride solution

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperazine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Ketone: To the stirred solution, add tetrahydro-4H-pyran-4-one (1.0-1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCE or DCM (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine as a free base.

Purification and Salt Formation

The crude product can be purified by column chromatography on silica gel. However, for many applications, conversion to the dihydrochloride salt provides sufficient purity.

Experimental Protocol:

-

Dissolution: Dissolve the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine in a minimal amount of methanol.

-

Acidification: Cool the solution in an ice bath and add a saturated solution of hydrogen chloride in methanol dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper).

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold methanol or diethyl ether and dry under vacuum to a constant weight to afford this compound.

Figure 2: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound. Since the analyte lacks a strong chromophore, derivatization or detection at low UV wavelengths is necessary.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35-40 °C |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Expected ¹H NMR Spectral Features (in D₂O):

-

Piperazine Protons: Multiple signals in the range of 3.0-3.8 ppm, integrating to 8 protons. The protons adjacent to the nitrogen atoms will appear as broad multiplets.

-

Tetrahydropyran Protons: Signals in the range of 1.5-4.0 ppm. The protons adjacent to the oxygen atom will be the most downfield. The methine proton at the point of attachment to the piperazine ring will likely be a multiplet.

-

NH Protons: May be exchanged with D₂O and therefore not visible. If run in DMSO-d₆, two broad signals corresponding to the protonated nitrogens would be expected at a downfield chemical shift.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Piperazine Carbons: Signals in the range of 40-55 ppm.

-

Tetrahydropyran Carbons: Signals in the range of 30-70 ppm, with the carbons adjacent to the oxygen atom being the most downfield.

Applications in Research and Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine motif is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties.

Improvement of Physicochemical and Pharmacokinetic Properties

The tetrahydropyran ring is often used as a bioisosteric replacement for a cyclohexane ring to reduce lipophilicity and improve aqueous solubility. The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing target binding. The piperazine moiety, being a basic nitrogenous heterocycle, is frequently employed to improve the aqueous solubility and oral bioavailability of drug candidates.[2][3]

A Versatile Chemical Intermediate

This compound serves as a valuable starting material for the synthesis of more complex molecules. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, such as N-arylation or N-alkylation, to build a diverse library of compounds for screening in drug discovery programs.[4]

Figure 3: The role of the 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the beneficial physicochemical properties it imparts to molecules, makes it a strategic component in the design of novel therapeutics. This guide has provided a detailed overview of its synthesis, purification, analysis, and applications, intended to facilitate its effective use in the research and development of the next generation of medicines.

References

The Emergence of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the history, synthesis, and significance of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not documented, its history is intrinsically linked to the strategic incorporation of piperazine and tetrahydropyran moieties in the design of novel therapeutics. This guide will illuminate the compound's probable synthetic origins, detail its most common and efficient synthesis via reductive amination, and explore its applications as a key intermediate in the development of complex bioactive molecules. The physicochemical properties and the rationale behind its use in drug discovery, particularly the favorable pharmacokinetic characteristics imparted by its constituent rings, will be thoroughly examined.

Introduction: A Tale of Two Rings

The narrative of this compound is not one of a sudden breakthrough but of a rational design evolution in medicinal chemistry. The compound's value lies in the synergistic combination of two well-established pharmacophoric fragments: the piperazine and the tetrahydropyran rings.

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast number of approved drugs.[1][2][3] Its prevalence is due to its ability to serve as a versatile scaffold, often imparting increased water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties to a drug candidate.[1] The two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.[1][3]

Similarly, the tetrahydropyran (THP) ring is a privileged structure in drug discovery.[4][5] As a saturated oxygen-containing heterocycle, it can enhance aqueous solubility and metabolic stability when replacing more lipophilic or metabolically labile groups.[4] The THP moiety is a common motif in numerous natural products and has been successfully incorporated into a wide range of synthetic drug candidates to optimize their pharmacokinetic profiles.[4][5]

The fusion of these two structural motifs in 1-(tetrahydro-2H-pyran-4-yl)piperazine creates a bifunctional building block with inherent "drug-like" properties, making it an attractive starting point for the synthesis of new chemical entities across various therapeutic areas.

Historical Context and Emergence in Medicinal Chemistry

The precise first synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is not prominently featured in the scientific literature, suggesting its origin as a chemical intermediate rather than a primary research target. Its emergence is a direct consequence of the growing appreciation for the piperazine and tetrahydropyran scaffolds in drug design. As medicinal chemists sought to create libraries of novel compounds with improved physicochemical properties, the combination of these two rings became a logical step.

The most probable and widely adopted method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with piperazine. This robust and high-yielding reaction became a staple in synthetic organic chemistry, providing straightforward access to a wide range of N-substituted piperazines.[2] The commercial availability of both starting materials further cemented this route as the most practical approach.

While early patent literature may contain implicit syntheses of this compound as part of a larger molecular structure, its explicit characterization and commercial availability as a distinct chemical building block likely occurred as its utility became more broadly recognized within the drug discovery community. Its history is therefore one of quiet integration into the medicinal chemist's toolbox, valued for its reliability in synthesis and the desirable properties it confers upon its derivatives.

Synthesis and Characterization

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is most efficiently achieved through a one-pot reductive amination reaction. This process involves the initial formation of an enamine or iminium ion intermediate from the reaction of tetrahydro-4H-pyran-4-one and piperazine, followed by in-situ reduction to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M in diethyl ether or as a saturated solution in methanol)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 eq) and piperazine (1.2 eq) to 1,2-dichloroethane.

-

Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Formation of the Dihydrochloride Salt: Dissolve the purified free base in a suitable solvent such as diethyl ether or methanol. Add a solution of hydrochloric acid (2.2 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.[6]

Mechanism of Reductive Amination

The reductive amination process is a cornerstone of amine synthesis. The key steps are outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL | CymitQuimica [cymitquimica.com]

A Technical Guide to Investigating the Pharmacological Landscape of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Abstract

This document provides a comprehensive technical framework for elucidating the potential pharmacological targets of the novel chemical entity, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. While the specific biological profile of this compound is not extensively documented in public literature, its molecular architecture, combining a piperazine core with a tetrahydropyran moiety, offers a strong rationale for targeted investigation. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently associated with potent activity at central nervous system (CNS) receptors.[1][2] This guide presents a logical, multi-phased experimental roadmap, from initial computational screening to in-depth in vitro characterization and in vivo validation. It is designed for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule

The compound this compound is a synthetic molecule built from two key heterocyclic scaffolds.[3] Understanding the established pharmacology of these components provides the foundational logic for predicting and testing its potential biological targets.

-

The Piperazine Core: This six-membered ring containing two nitrogen atoms at positions 1 and 4 is a cornerstone of modern pharmacology.[4][5] Its derivatives encompass a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] The versatility of the piperazine ring stems from its ability to serve as a conformationally constrained linker and its basic nitrogen atoms, which are often crucial for interacting with receptor targets and ensuring favorable pharmacokinetic properties.

-

The Tetrahydropyran (THP) Moiety: The THP ring is a saturated oxygen-containing heterocycle. In medicinal chemistry, it is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.[6] Its presence in various bioactive compounds, including inhibitors of the TGF-β type I receptor, suggests it can also participate in specific ligand-receptor interactions.[7]

The combination of these two scaffolds in a single molecule strongly suggests a high probability of activity at CNS receptors, making a systematic target identification campaign a worthwhile endeavor.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL | CymitQuimica [cymitquimica.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Foreword

In the landscape of modern medicinal chemistry, piperazine derivatives hold a privileged position. Their structural motif is prevalent in a multitude of approved therapeutic agents, valued for their favorable pharmacokinetic profiles and versatile biological activities.[1][2] The compound 1-(tetrahydro-2H-pyran-4-yl)piperazine, particularly in its dihydrochloride salt form, represents a key building block in contemporary drug discovery pipelines. Understanding its fundamental physicochemical properties, namely solubility and stability, is not merely an academic exercise but a critical prerequisite for successful formulation development and, ultimately, clinical translation.

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.

The Pivotal Role of the Dihydrochloride Salt Form

The selection of a salt form for an active pharmaceutical ingredient (API) is one of the most critical decisions in the drug development process.[3] For a basic compound like 1-(tetrahydro-2H-pyran-4-yl)piperazine, which contains two nitrogen atoms within its piperazine ring, salt formation with a strong acid like hydrochloric acid (HCl) is a common and effective strategy to enhance aqueous solubility and improve stability.[3][4] The resulting dihydrochloride salt is anticipated to exhibit significantly greater solubility compared to the free base, a crucial attribute for achieving desired bioavailability. However, the presence of the hydrochloride salt can also introduce its own set of stability challenges, such as a higher propensity for hygroscopicity and potential for disproportionation.[5] A thorough investigation into these properties is therefore indispensable.

Aqueous Solubility Assessment

A comprehensive understanding of the aqueous solubility of this compound is fundamental. Both kinetic and thermodynamic solubility should be determined to inform different stages of the drug development process.

Kinetic Solubility Determination

Kinetic solubility provides an early indication of a compound's dissolution rate and its propensity to precipitate out of solution under specific conditions, which is particularly relevant for in vitro biological assays.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Precipitation Detection: Analyze the samples for the presence of precipitate using nephelometry or turbidimetry.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a given solvent at equilibrium. This value is critical for formulation development and predicting oral absorption.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility Profile:

| Parameter | Expected Outcome | Rationale |

| Kinetic Solubility | Moderate to high | The dihydrochloride salt form is expected to readily dissolve in aqueous media. |

| Thermodynamic Solubility | pH-dependent | Higher solubility is anticipated at lower pH values due to the basic nature of the piperazine moiety. |

Chemical Stability Profiling

Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation products that could impact safety and efficacy. Forced degradation studies are an essential component of this evaluation.[6][7]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This approach accelerates the degradation process, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[6][7]

Experimental Workflow for Forced Degradation Studies

References

An In-Depth Technical Guide to the In Vitro Activity of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of the novel compound, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. While specific experimental data for this molecule is emerging, its chemical structure, combining the versatile piperazine core with a tetrahydropyran moiety, suggests a rich potential for diverse pharmacological effects. This document will therefore serve as a technical roadmap, outlining potential activities, the scientific rationale for their investigation, and detailed protocols for their assessment.

Introduction to this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of applications, including anticancer, anthelmintic, and antipsychotic therapies.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to interact with various biological targets.[2][4] The tetrahydropyran (THP) moiety is also a common feature in bioactive molecules and natural products, often contributing to improved pharmacological profiles.[5] The combination of these two pharmacophores in 1-(tetrahydro-2H-pyran-4-yl)piperazine suggests a high potential for novel biological activities.

This guide will focus on a systematic in vitro evaluation of this compound, exploring its potential as an anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agent.

Potential Anticancer Activity

The piperazine nucleus is a key component of many anticancer agents.[1][6][7] Arylpiperazines, in particular, have shown promise in targeting crucial cancer signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator in many cancers.[1] Therefore, a primary area of investigation for this compound should be its antiproliferative and cytotoxic effects on various cancer cell lines.

Scientific Rationale

The rationale for investigating anticancer properties is based on the established activity of numerous piperazine derivatives. For instance, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.[6] Furthermore, piperazine-substituted pyranopyridines have also exhibited antiproliferative activity.[7]

Experimental Workflow for Anticancer Screening

A logical workflow for assessing the anticancer potential of the target compound is crucial for generating reliable and reproducible data.

Detailed Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

This compound

-

Human cancer cell lines (e.g., breast cancer MDA-MB-468, non-small cell lung cancer HOP-92)[6]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Hypothetical Data Presentation

| Cell Line | Compound | IC50 (µM) |

| MDA-MB-468 (Breast Cancer) | This compound | Hypothetical Value |

| HOP-92 (Lung Cancer) | This compound | Hypothetical Value |

| Doxorubicin (Positive Control) | Doxorubicin | Known Value |

Potential Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[1] Piperazine derivatives have demonstrated significant antimicrobial activities against a broad spectrum of pathogens.[2][3]

Scientific Rationale

Piperazine-derived thioureas have been shown to inhibit the growth of multidrug-resistant bacteria such as Acinetobacter baumannii.[8] The structural diversity of piperazine derivatives allows for the modulation of their antimicrobial properties.[2]

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.[1]

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.[1]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible growth.[1]

Hypothetical Data Presentation

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | Hypothetical Value |

| Escherichia coli | This compound | Hypothetical Value |

| Ciprofloxacin (Positive Control) | Ciprofloxacin | Known Value |

Potential Anti-Inflammatory Activity

Piperazine derivatives have also been explored for their anti-inflammatory properties.[8] A hybrid NSAID tetrahydropyran derivative has demonstrated the ability to reduce pro-inflammatory cytokines.[9]

Scientific Rationale

The anti-inflammatory potential of the target compound can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Detailed Protocol: In Vitro Anti-inflammatory Assay (NO Production in RAW 264.7 Cells)

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

Procedure:

-